

# Larazotide acetate versus placebo in maintaining remission in celiac disease

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## Compound of Interest

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## Larazotide Acetate vs. Placebo in Celiac Disease: A Comparative Guide

An objective analysis of **larazotide acetate**'s performance against placebo in maintaining remission in celiac disease, supported by experimental data from key clinical trials.

### Introduction

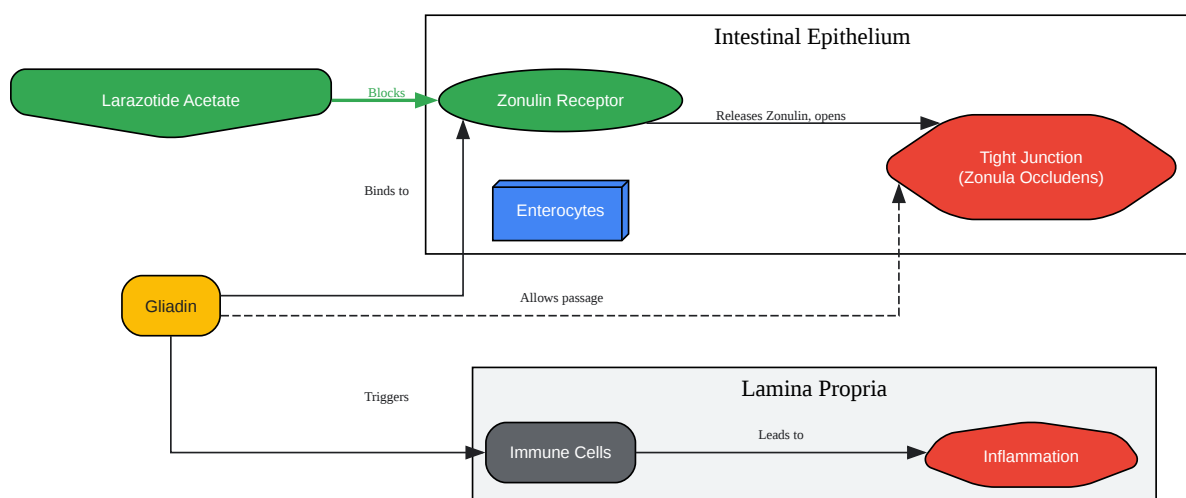
**Larazotide acetate** (also known as INN-202 and AT-1001) is a first-in-class, oral peptide developed as an adjunct therapy for celiac disease.[1] It functions as a tight junction regulator, aiming to prevent the intestinal permeability that allows gluten peptides to trigger an inflammatory response.[2][3] This guide provides a detailed comparison of **larazotide acetate**'s efficacy and mechanism of action relative to placebo, based on data from significant clinical investigations.

### Mechanism of Action: The Zonulin Pathway

In celiac disease, ingestion of gluten leads to the release of zonulin, a protein that modulates the permeability of the intestinal barrier by disassembling tight junctions between epithelial cells.[4][5] This increased permeability allows gliadin, the immunogenic component of gluten, to enter the lamina propria, initiating an inflammatory cascade.[4]

**Larazotide acetate** is an eight-amino acid peptide that acts as a zonulin antagonist.[2][6] By preventing zonulin from binding to its receptor, **larazotide acetate** helps to maintain the

integrity of the tight junctions, thereby reducing the influx of gliadin and subsequent inflammation.[2][4]



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Caption: Proposed mechanism of action of **larazotide acetate** in the context of celiac disease.

## Clinical Trial Data: Larazotide Acetate vs. Placebo

Several randomized, double-blind, placebo-controlled studies have evaluated the efficacy of **larazotide acetate** in patients with celiac disease. The results have been mixed, with some studies demonstrating a statistically significant improvement in symptoms, while others did not meet their primary endpoints.

## Phase IIb Study in Symptomatic Celiac Disease Patients on a Gluten-Free Diet

This study assessed the efficacy of different doses of **larazotide acetate** in reducing persistent symptoms in adults with celiac disease who were on a gluten-free diet (GFD) for at least 12

months.[7]

Table 1: Efficacy of **Larazotide Acetate** in Patients with Persistent Symptoms on a GFD

Endpoint	Larazotide Acetate 0.5 mg (n=86)	Placebo (n=85)	p-value
Change in CeD-GSRS Score (ANCOVA)	-	-	0.022
Change in CeD-GSRS Score (MMRM)	-	-	0.005
Decrease in Symptomatic Days (CeD PRO)	26%	-	0.017
Increase in Improved Symptom Days (CeD PRO)	31%	-	0.034
≥50% Reduction in Abdominal Pain Score	-	-	0.022
Decrease in Headache and Tiredness	-	-	0.010

CeD-GSRS: Celiac Disease Gastrointestinal Symptom Rating Scale; CeD PRO: Celiac Disease Patient Reported Outcome; ANCOVA: Analysis of Covariance; MMRM: Mixed Model for Repeated Measures.

The 0.5 mg dose of **larazotide acetate** met the primary endpoint, showing a significant reduction in gastrointestinal symptoms compared to placebo.[7][8] Higher doses of 1 mg and 2 mg were not significantly different from placebo.[7]

## Gluten Challenge Study

This exploratory study evaluated the efficacy of **larazotide acetate** in patients with celiac disease undergoing a gluten challenge.[9][10]

Table 2: Efficacy of **Larazotide Acetate** During a Gluten Challenge

Endpoint	Larazotide Acetate 1 mg	Larazotide Acetate 4 mg	Larazotide Acetate 8 mg	Placebo
Change in GSRS Score				
vs. Placebo (p-value)	0.002	Not Significant	Not Significant	-
Anti-tTG IgA Levels (Ratio to Baseline)				
Mean Ratio	5.78	3.88	7.72	19.0
vs. Placebo (p-value)	0.010	0.005	0.025	-
Lactulose-to-Mannitol (LAMA) Ratio	No Significant Difference	No Significant Difference	No Significant Difference	-

GSRS: Gastrointestinal Symptom Rating Scale; anti-tTG IgA: anti-tissue transglutaminase IgA.

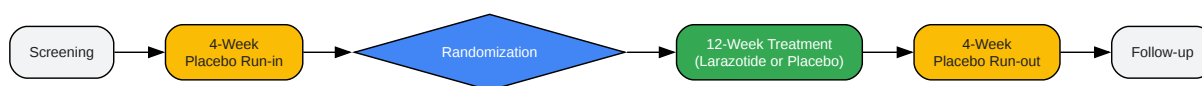
In this study, the 1 mg dose of **larazotide acetate** significantly limited gluten-induced symptoms.[9] All tested doses of **larazotide acetate** significantly blunted the increase in anti-tTG IgA levels compared to placebo.[9][10] However, no significant differences in intestinal permeability, as measured by the LAMA ratio, were observed between the **larazotide acetate** and placebo groups.[9]

## Experimental Protocols

### Phase IIb Study in Symptomatic Patients

- Study Design: A multicenter, randomized, double-blind, placebo-controlled study.[7]
- Participants: 342 adults with biopsy-confirmed celiac disease on a GFD for  $\geq 12$  months with persistent symptoms.[7]

- Intervention: **Larazotide acetate** (0.5 mg, 1 mg, or 2 mg) or placebo administered three times daily before meals for 12 weeks.[7] The study included a 4-week placebo run-in and a 4-week placebo run-out phase.[7]
- Primary Endpoint: The difference in the average on-treatment Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS) score.[7]



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Caption: Workflow of the Phase IIb clinical trial for **larazotide acetate**.

## Gluten Challenge Study

- Study Design: An exploratory, double-blind, randomized, placebo-controlled study.[9]
- Participants: 184 patients with celiac disease maintaining a GFD.[9]
- Intervention: **Larazotide acetate** (1, 4, or 8 mg) or placebo three times daily, with a concurrent daily gluten challenge of 2.7 grams for 6 weeks.[9][10]
- Outcomes: Intestinal permeability (lactulose-to-mannitol ratio), clinical symptoms (GSRS), and anti-transglutaminase antibody levels.[9]

## Phase III Trial and Discontinuation

A Phase III clinical trial (CedLara) was initiated to further evaluate **larazotide acetate** as an adjunct treatment for patients with celiac disease who continued to experience symptoms while on a gluten-free diet.[1][11] However, the trial was discontinued in June 2022.[12][13] An interim analysis revealed that the number of patients needed to demonstrate a statistically significant clinical outcome between the drug and placebo groups was too large to support the continuation of the trial.[12][13][14]

## Conclusion

**Larazotide acetate** has demonstrated a potential benefit in reducing symptoms for some individuals with celiac disease, particularly at lower doses in patients with persistent symptoms despite a GFD.[7] Clinical trial data also suggests an effect on the immune response to gluten, as evidenced by reduced anti-tTG antibody levels during a gluten challenge.[9] However, the lack of a consistent dose-response and the discontinuation of the Phase III trial indicate that its overall efficacy in a broader celiac disease population remains unproven.[7][12] Future analyses of the existing data may reveal specific subgroups of patients or symptoms that could benefit from this therapeutic approach.[12]

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